molecular formula C10H19Cl2N3 B6218856 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride CAS No. 2742657-77-6

5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride

Cat. No. B6218856
CAS RN: 2742657-77-6
M. Wt: 252.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride (5-AM-DEP) is an organic compound belonging to the class of pyridines, a family of aromatic heterocyclic compounds composed of a nitrogen atom and four carbon atoms. 5-AM-DEP is an important research chemical in the field of biochemistry and physiology, as it has a wide range of applications in laboratory experiments.

Scientific Research Applications

5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research. It has been used to study the effects of ion channels and the role of calcium ions in cell signaling. It has also been used to study the mechanism of action of neurotransmitters and to investigate the effects of drugs on the central nervous system. In addition, 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride is used as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride is not yet fully understood. However, it is known to interact with ion channels, specifically the L-type calcium channels, and to modulate the activity of these channels. It is also known to interact with neurotransmitters and their receptors and to modulate their activity.
Biochemical and Physiological Effects
5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride has been shown to modulate the activity of ion channels and neurotransmitters, leading to a variety of biochemical and physiological effects. In particular, it has been shown to have a calming effect on the central nervous system, to reduce anxiety, and to improve cognitive performance. It has also been shown to have a positive effect on the cardiovascular system, to reduce inflammation, and to improve the immune system.

Advantages and Limitations for Lab Experiments

5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also non-toxic and has a low cost. However, it has some limitations as well. It is not very soluble in water, making it difficult to use in certain experiments. In addition, it has a short half-life, making it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research involving 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride. One potential direction is to further investigate the mechanism of action of this compound and to identify its target proteins and receptors. Another potential direction is to investigate the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-anxiety medication or as a treatment for cognitive disorders. Finally, further research could be conducted to investigate the potential side effects of this compound and to identify ways to reduce or eliminate these side effects.

Synthesis Methods

5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride can be synthesized from the reaction of 5-amino-2-methylpyridine, ethylenediamine, and hydrochloric acid. In the first step, 5-amino-2-methylpyridine is reacted with ethylenediamine in a 1:2 molar ratio in an aqueous solution. The reaction is catalyzed by hydrochloric acid and is conducted at a temperature of 20-25°C. In the second step, the reaction mixture is heated to reflux and the hydrochloric acid is evaporated. The resulting product is the desired 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride involves the reaction of 2-chloro-5-(chloromethyl)pyridine with diethylamine followed by reduction of the resulting intermediate with sodium borohydride and subsequent treatment with hydrochloric acid to obtain the final product.", "Starting Materials": [ "2-chloro-5-(chloromethyl)pyridine", "diethylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-5-(chloromethyl)pyridine is reacted with diethylamine in the presence of a base such as triethylamine to yield 5-(chloromethyl)-N,N-diethylpyridin-2-amine.", "Step 2: The intermediate from step 1 is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield 5-(aminomethyl)-N,N-diethylpyridin-2-amine.", "Step 3: The final step involves treatment of the product from step 2 with hydrochloric acid to obtain 5-(aminomethyl)-N,N-diethylpyridin-2-amine dihydrochloride as a white crystalline solid." ] }

CAS RN

2742657-77-6

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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